Cas no 79387-69-2 (5-Iodopyrimidin-2(1H)-one)

5-Iodopyrimidin-2(1H)-one structure
5-Iodopyrimidin-2(1H)-one structure
5-Iodopyrimidin-2(1H)-one
79387-69-2
C4H3IN2O
221.983892679214
MFCD09744044
60082
11959096

5-Iodopyrimidin-2(1H)-one Properties

Names and Identifiers

    • 5-Iodopyrimidin-2-ol
    • 5-Iodo-2-pyrimidone
    • 5-iodo-1H-pyrimidin-2-one
    • 5-Iodopyrimidin-2(1H)-one
    • 1,2-Dihydro-5-iodo-2-oxo-pyrimidin
    • 2-Hydroxy-5-iodopyrimidine
    • 5-iodo-2-pyrimidinol
    • 5-iodopyrimidin-2-one
    • 5-Iodopyrimidinone
    • 5-Iodo-2(1H)-pyrimidinone
    • 5-Iodo-2-hydroxypyrimidine
    • 5-Iodo-2-pyrimidinone
    • AS-19084
    • EN300-266688
    • J-509647
    • SB60524
    • PVHCYDBPRLPQMP-UHFFFAOYSA-N
    • MFCD09744044
    • Z2471547918
    • SY023415
    • NSC-754229
    • MFCD00130245
    • SCHEMBL1417135
    • FT-0648716
    • DTXSID20474784
    • AKOS017344824
    • AC-28831
    • A864873
    • AN-584/43273902
    • AMY12119
    • 2(1H)-Pyrimidinone, 5-iodo-
    • AKOS015919575
    • CS-W022398
    • BCP23770
    • NSC754229
    • 79387-69-2
    • 5-Iodo-2(1H)-pyrimidinone (ACI)
    • DB-075585
    • +Expand
    • MFCD09744044
    • PVHCYDBPRLPQMP-UHFFFAOYSA-N
    • 1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
    • O=C1NC=C(I)C=N1

Computed Properties

  • 221.92900
  • 1
  • 3
  • 0
  • 221.929
  • 8
  • 173
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.1
  • 2
  • 0
  • 41.5A^2

Experimental Properties

  • 0.78680
  • 46.01000
  • 1.761
  • No data available
  • 189-224°C
  • No data available
  • No data available
  • No data avaiable
  • No data available

5-Iodopyrimidin-2(1H)-one Security Information

5-Iodopyrimidin-2(1H)-one Customs Data

  • 2933599090
  • China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Iodopyrimidin-2(1H)-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HVH-100mg
5-Iodo-2-pyrimidone
79387-69-2 95%
100mg
$5.00 2024-04-21
A2B Chem LLC
AB62333-100mg
2-Hydroxy-5-iodopyrimidine
79387-69-2 95%
100mg
$5.00 2024-04-19
Aaron
AR003I3T-100mg
5-Iodo-2-pyrimidone
79387-69-2 98%
100mg
$5.00
abcr
AB435997-1g
5-Iodopyrimidin-2(1H)-one, 95%; .
79387-69-2 95%
1g
€81.90
Ambeed
A127274-100mg
5-Iodopyrimidin-2(1H)-one
79387-69-2 95%
100mg
$6.0
Chemenu
CM117061-5g
2-Hydroxy-5-iodopyrimidine
79387-69-2 95%
5g
$179 2021-08-06
Crysdot LLC
CD11055756-10g
5-Iodopyrimidin-2(1H)-one
79387-69-2 95+%
10g
$270
Enamine
EN300-266688-0.05g
5-iodopyrimidin-2-ol
79387-69-2 95%
0.05g
$19.0 2023-09-12
eNovation Chemicals LLC
D693234-5g
2-Hydroxy-5-iodopyrimidine
79387-69-2 >95%
5g
$155 2022-10-11
Fluorochem
092407-250mg
5-Iodopyrimidin-2-ol
79387-69-2 95%
250mg
£14.00 2022-03-01

5-Iodopyrimidin-2(1H)-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine chloride Solvents: Acetic acid ,  Water ;  20 min, 40 °C; 6 h, 40 °C; 40 °C → 2 °C
Reference
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling
Perez-Balado, Carlos; Willemsens, Albert; Ormerod, Dominic; Aelterman, Wim; Mertens, Narda, Organic Process Research & Development, 2007, 11(2), 237-240

Synthetic Circuit 2

Reaction Conditions
Reference
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Monosodium phosphate ,  Iodate(1-), dichloro-, sodium Solvents: Water
Reference
Chemoselectivity and regioselectivity in reactions of pyrimidines
Gacek, Michel; Undheim, Kjell, Acta Chemica Scandinavica, 1985, 39(8), 691-6

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribosides
Efange, Simon M. N.; Alessi, Elaine M.; Shih, H. C.; Cheng, Yung Chi; Bardos, Thomas J., Journal of Medicinal Chemistry, 1985, 28(7), 904-10

5-Iodopyrimidin-2(1H)-one Raw materials

5-Iodopyrimidin-2(1H)-one Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79387-69-2)5-Iodopyrimidin-2(1H)-one
A864873
99%
25g
215.0